CPL304110: A Deep Dive into its Mechanism of Action in Cancer Cells
CPL304110: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPL304110 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is a known driver in various malignancies, making it a critical target for cancer therapy. This document provides a comprehensive overview of the preclinical and early clinical data on CPL304110, detailing its mechanism of action, efficacy in cancer models, and the experimental methodologies used in its characterization.
Core Mechanism of Action
CPL304110 exerts its anti-cancer effects by selectively targeting and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[1][2] These receptor tyrosine kinases, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[3] In many cancers, aberrant FGFR signaling, due to gene amplification, mutations, or fusions, leads to uncontrolled cell growth and tumor progression.[4][5] CPL304110 competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[6] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.[7]
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of CPL304110
| Target Kinase | IC50 (nM) | Reference(s) |
| FGFR1 | 0.75 - 4.08 | [2][4] |
| FGFR2 | 0.5 - 1.44 | [2][4] |
| FGFR3 | 3.05 - 10.55 | [2][4] |
| FGFR4 | 87.90 | [2] |
| KDR (VEGFR2) | 37 | [8] |
| TRKA | 11 | [8] |
Table 2: Anti-proliferative Activity of CPL304110 in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) | Reference(s) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.08564 | [9] |
| NCI-H1703 | Lung Cancer | FGFR Aberration | < 1 | [10] |
| A375 | Melanoma | Not Specified | < 1 | [10] |
| RPMI7951 | Melanoma | Not Specified | < 1 | [10] |
| Lung, Gastric, Bladder, Endometrial Cancer Cell Lines | Various | Amplification, Mutations, Fusions | 0.084 - 0.393 | [1] |
| Other FGFR Aberrant Lines | Various | Aberrant FGFR Signaling | 1.867 - 4.71 | [1] |
Table 3: Preclinical Pharmacokinetics of CPL304110 in Mice
| Parameter | Value | Dosing | Reference(s) |
| t1/2 | 2 h | 40 mg/kg, p.o. | [9] |
| Cmax | 3369 ng/mL | 40 mg/kg, p.o. | [9] |
| Cmax | 4.01 mg/mL | 40 mg/kg, p.o. | [6] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by CPL304110
Caption: CPL304110 inhibits the FGFR signaling cascade.
Experimental Workflow for In Vitro Kinase Activity Assessment
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Logical Flow of Preclinical to Clinical Development
Caption: CPL304110 development from preclinical to clinical stages.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the methodology described for assessing the inhibitory activity of CPL304110 against FGFR kinases.[4]
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes.
-
CPL304110 stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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ATP solution.
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Substrate (specific for FGFR kinases).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of CPL304110 in kinase reaction buffer.
-
In a multiwell plate, add the kinase, the appropriate concentration of CPL304110, and the substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each CPL304110 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling (KINOMEscan®)
This method is used to assess the selectivity of CPL304110 against a broad panel of human kinases.[8]
-
Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.[11]
-
Procedure:
-
A diverse panel of human kinases is utilized.
-
CPL304110 is incubated with the kinases in the presence of the immobilized ligand.
-
The amount of kinase that binds to the solid support is quantified. A lower amount of bound kinase indicates stronger binding of CPL304110 to the kinase active site.
-
Results are typically reported as a percentage of the control (DMSO) and can be used to generate a selectivity profile.
-
Cell Viability Assay (ATPlite™ Luminescence Assay)
This protocol is used to determine the anti-proliferative effect of CPL304110 on cancer cell lines.[12]
-
Principle: The ATPlite™ assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
CPL304110 stock solution.
-
ATPlite™ Luminescence Assay System (PerkinElmer).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CPL304110 and incubate for a specified period (e.g., 72 hours).[1]
-
Lyse the cells by adding the mammalian cell lysis solution and shake for 5 minutes.[13]
-
Add the substrate solution and shake for another 5 minutes.[13]
-
Dark-adapt the plate for 10 minutes and measure the luminescence.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for FGFR Signaling
This protocol is used to assess the effect of CPL304110 on the phosphorylation of FGFR and downstream signaling proteins like ERK.[14][15]
-
Materials:
-
Cancer cell lines.
-
CPL304110.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with CPL304110 for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of CPL304110 in mouse models.[1]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.[16]
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Cancer cell lines (e.g., SNU-16, RT-112) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[17]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are surgically implanted subcutaneously into the mice.[17]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
CPL304110 is formulated in a suitable vehicle (e.g., 2% NMP/33% PEG300/65% H2O) and administered orally (p.o.) at various doses and schedules (e.g., once or twice daily).[4]
-
The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Clinical Development
A Phase I clinical trial (NCT04149691) has been initiated to evaluate the safety, tolerability, and pharmacokinetics of CPL304110 in adult patients with advanced solid malignancies, particularly those with FGFR aberrations.[18][19] The study is a dose-escalation trial to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[18] Preliminary results have shown an acceptable safety profile and encouraging anti-tumor activity in heavily pretreated patients.[20]
Conclusion
CPL304110 is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a clear mechanism of action in cancer cells harboring FGFR pathway dysregulation. Preclinical data demonstrates its efficacy in vitro and in vivo, and early clinical findings suggest a manageable safety profile and preliminary signs of clinical activity. Further investigation in later-phase clinical trials is warranted to fully elucidate its therapeutic potential in targeted cancer therapy.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. celonpharma.com [celonpharma.com]
- 13. pufei.com [pufei.com]
- 14. Fibroblast growth factor-2–mediated FGFR/Erk signaling supports maintenance of cancer stem-like cells in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Clinical Trial: NCT04149691 - My Cancer Genome [mycancergenome.org]
- 20. celonpharma.com [celonpharma.com]
